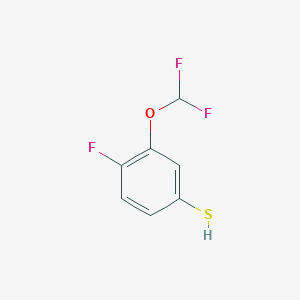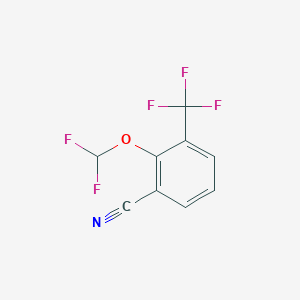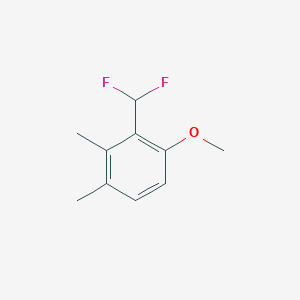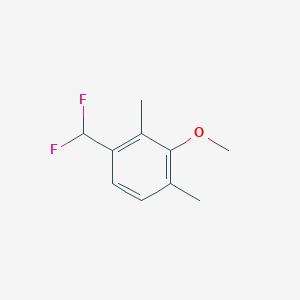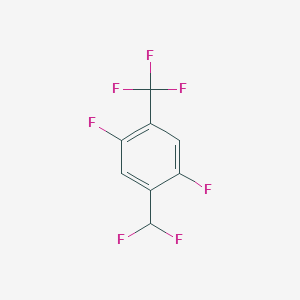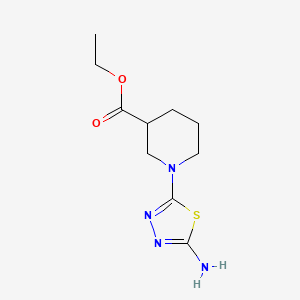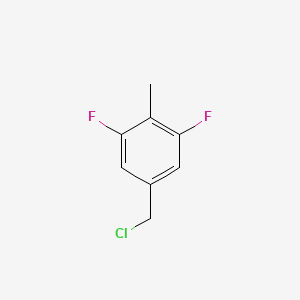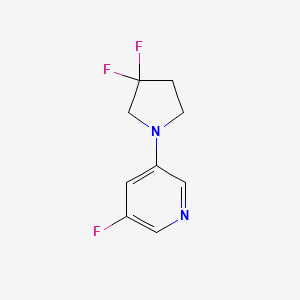
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
描述
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine, also known as DFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in numerous fields. DFPP is a heterocyclic compound that contains fluorine atoms, which makes it highly reactive and useful in various chemical reactions.
作用机制
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins involved in various biological processes. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been shown to inhibit the activity of certain kinases, which are proteins involved in cell signaling pathways.
Biochemical and physiological effects:
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can induce apoptosis, or programmed cell death, in cancer cells. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been shown to inhibit cell proliferation and migration in various cell types. In vivo studies have demonstrated that 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can reduce tumor growth and improve cognitive function in animal models of cancer and Alzheimer's disease, respectively.
实验室实验的优点和局限性
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has several advantages for lab experiments, including its high reactivity, stability, and versatility. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can be easily synthesized in large quantities and can be used as a building block for the synthesis of various organic compounds. However, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine also has some limitations, including its high toxicity and limited solubility in water. These limitations must be taken into consideration when designing experiments involving 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine.
未来方向
There are several future directions for research involving 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine. One area of research is the development of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine-based drugs for the treatment of cancer and other diseases. Another area of research is the development of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine-based materials for use in organic electronics and photovoltaic devices. Additionally, more studies are needed to fully understand the mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine and its potential effects on human health and the environment.
科学研究应用
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has also been used as a building block in the synthesis of various organic compounds, including polymers and liquid crystals. In material science, 3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has been studied for its potential use in the development of organic electronics and photovoltaic devices.
属性
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZJZFZYYEIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411482.png)
